N'-cyanomorpholine-4-carboximidamide
Description
N'-Cyanomorpholine-4-carboximidamide is a heterocyclic compound featuring a morpholine ring substituted with a cyanocarboximidamide group. The morpholine ring contributes to solubility and stability in organic solvents, while the cyanocarboximidamide group may enhance reactivity in nucleophilic or coordination environments .
Properties
CAS No. |
18413-22-4 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N'-cyanomorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H10N4O/c7-5-9-6(8)10-1-3-11-4-2-10/h1-4H2,(H2,8,9) |
InChI Key |
RCOJSOGIWPNJPW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NC#N)N |
Canonical SMILES |
C1COCCN1C(=NC#N)N |
Synonyms |
4-Morpholinecarboximidamide, N-cyano- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features
Key Differences :
- Unlike sulfonamide-based analogs (e.g., compound 2 in ), this compound lacks a sulfonyl group, which reduces its hydrogen-bonding capacity but enhances lipophilicity .
Comparison :
- The target compound’s synthesis may parallel ’s carbodiimide-mediated coupling due to the morpholine core’s stability in anhydrous conditions .
- Unlike ’s sulfonamide synthesis (reflux in methanol), morpholine-based reactions often require milder temperatures and inert atmospheres to preserve reactive groups .
Spectroscopic and Analytical Data
Table 3: Key Spectroscopic Features
Insights :
- The cyano group’s IR peak (~2210 cm⁻¹) is consistent across analogs, confirming its stability under varied conditions .
- Morpholine protons in $^1$H-NMR typically resonate at δ 3.5–4.0, distinct from sulfonamide NH₂ signals (δ 6.7 in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
